molecular formula C8H14O3 B14272605 (4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal CAS No. 133008-09-0

(4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal

Cat. No.: B14272605
CAS No.: 133008-09-0
M. Wt: 158.19 g/mol
InChI Key: HLPAUCHFDOXHSC-SSDOTTSWSA-N
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Description

(4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal is an organic compound with a unique structure that includes a dioxolane ring and a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a suitable aldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used and the specific reaction conditions.

Scientific Research Applications

(4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2,2-Dimethyl-1,3-dioxolane-4-propanal: The enantiomer of (4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal, with similar chemical properties but different biological activity.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a hydroxyl group instead of an aldehyde group.

    2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a dioxolane ring and an aldehyde group. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

133008-09-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propanal

InChI

InChI=1S/C8H14O3/c1-8(2)10-6-7(11-8)4-3-5-9/h5,7H,3-4,6H2,1-2H3/t7-/m1/s1

InChI Key

HLPAUCHFDOXHSC-SSDOTTSWSA-N

Isomeric SMILES

CC1(OC[C@H](O1)CCC=O)C

Canonical SMILES

CC1(OCC(O1)CCC=O)C

Origin of Product

United States

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